molecular formula C8H14O2 B3053917 2-Oxonanone CAS No. 5698-29-3

2-Oxonanone

Cat. No. B3053917
CAS RN: 5698-29-3
M. Wt: 142.2 g/mol
InChI Key: ZYDGQQTXLBNSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxonanone, also known as η-Caprylolactone or Octanoic acid, 8-hydroxy-, η-lactone , is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.1956 .


Synthesis Analysis

The synthesis of 2-Oxonanone involves a liquid phase oxidation reaction carried out in a two-neck round bottom flask . The reaction temperature ranges between room temperature and 100 °C .


Molecular Structure Analysis

The molecular structure of 2-Oxonanone can be represented by the InChI string: InChI=1S/C8H14O2/c9-8-6-4-2-1-3-5-7-10-8/h1-7H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Oxonanone has a molecular weight of 142.1956 . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

  • Environmental Implications and Treatment Processes

    • Wang et al. (2018) discussed the ozonation process for Oxcarbazepine, a pharmaceutical compound that can transform into by-products like 2-Oxonanone. They highlighted the importance of understanding the transformation mechanism and potential toxicity of these by-products in water treatment processes (Wang et al., 2018).
    • Chen et al. (2004) investigated the ozonation of 2-mercaptothiazoline, an organic additive in the electroplating solution, emphasizing its breakdown and environmental impact. They noted that while decomposition is efficient, total mineralization of organic carbon is limited (Chen et al., 2004).
  • Biochemical Interactions and Pathways

    • Doorn et al. (2004) studied the role of human carbonyl reductase in the metabolism of lipid peroxidation products, including 4-Oxonon-2-enal. They found that carbonyl reductase can catalyze the reduction of 4ONE, suggesting a potential pathway for biotransformation of lipid peroxidation products (Doorn et al., 2004).
  • Applications in Material Science

    • Petit et al. (2015) explored the synthesis of copoly(2-oxazoline) from renewable resources using microwave-assisted processes in ionic liquids. This highlights the potential of 2-Oxonanone derivatives in the field of sustainable material science (Petit et al., 2015).

properties

IUPAC Name

oxonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-8-6-4-2-1-3-5-7-10-8/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDGQQTXLBNSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)OCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205582
Record name 2-Oxonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxonanone

CAS RN

5698-29-3
Record name 2-Oxonanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OXONANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN88UFP9XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

43.5 g (345 mmol) of cyclo-octanone is placed in solution in 430 ml of dichloroethane. 170 g (985 mmol) of meta-chloroperbenzoic acid is then added. The medium is heated to 80° C. for 48 hours. At room temperature, 400 ml of a Na2S2O5 and NaHCO3 saturated solution (1/1 v/v) are added. The medium is stirred vigorously for 18 hours. The organic phase is separated and contacted with Kl and H2O for 6 hours. The organic phase is separated and washed with a saturated solution of Na2S2O3, a saturated solution of NaCl then dried on MgSO4, filtered and concentrated under vacuum to give 36 g of the crude product.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
430 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxonanone
Reactant of Route 2
2-Oxonanone
Reactant of Route 3
2-Oxonanone
Reactant of Route 4
2-Oxonanone
Reactant of Route 5
2-Oxonanone
Reactant of Route 6
2-Oxonanone

Citations

For This Compound
14
Citations
R Karande, D Salamanca, A Schmid… - Biotechnology and …, 2018 - Wiley Online Library
… For commercially non-available standards (2-oxonanone and oxacydoundecan-2-one), … was verified by comparing the standard curve of 2-oxonanone isolated from the reaction mixture. …
Number of citations: 44 onlinelibrary.wiley.com
S Gangola, G Bhandari, S Joshi, A Sharma… - Environmental …, 2023 - Elsevier
The isolated bacterial strain (Bacillus brevis strain 1 B) showed a maximum tolerated level of 450 mg L −1 of the selected pesticides namely: imidacloprid, fipronil, cypermethrin, and …
Number of citations: 3 www.sciencedirect.com
ZDSA Al-Jalili, ANH Al-Waheeb… - Journal of Survey in …, 2023 - sifisheriessciences.com
Abstract Effect of alkaloid extract of Peganum harmala seeds on Ocimium basilicum germination was investigated at different concentrations viz., 0, 10, 50, 250 and 500 µ g/L, The effect …
Number of citations: 2 sifisheriessciences.com
NR Curtis, AB Holmes, MG Looney - Tetrahedron letters, 1992 - Elsevier
The advanced intermediate (the 2,3,4,7,8,9-hexahydrooxonin)3 for the synthesis of the Laurencia oxonane natural product, obtusenyne1 was prepared in 8 steps from the previously …
Number of citations: 50 www.sciencedirect.com
PB Rao - Applied Biological Research, 2017 - indianjournals.com
The present study focused on the classification and identification of bioactive components, along with functional groups, present in methanolic seed-extract of fenugreek (Trigonella …
Number of citations: 1 www.indianjournals.com
J Cheng, L Hu, Z Yang, C Suo, YJ Wang, P Gao, C Cui… - Cells, 2019 - mdpi.com
… Actinolactomycin, whose structure was revealed as 4,7-dihydroxy-3,9-dimethyl-2-oxonanone, was extracted from fermentation broth of Streptomyces flavoretus 18522. Despite its good …
Number of citations: 2 www.mdpi.com
X LI, J LI, Z SUN, Z FAN, H YIN - internationalcamellia.org
1.2 Methods The collected samples were placed in a sample vial, and 0.5μL decanoic acid ethyl ester of 40ng/μL was added as an internal standard substance. The samples were …
Number of citations: 2 internationalcamellia.org
S Wocheslander, W Eisenreich, B Scholz… - Journal of agricultural …, 2016 - ACS Publications
… After evaporation of the solvent under nitrogen, the following colorless liquids (purities determined by GC) were obtained: 2-oxonanone (723 mg; 20% lactone and 80% educt) and 2-…
Number of citations: 7 pubs.acs.org
NR Curtis, AB Holmes, MG Looney - Tetrahedron, 1991 - Elsevier
… brasllenyne 26 (Figure 1) Our planned strategy738 for the synthesis of these challengmg marme natural product targets required the preparation of the 5,6-unsaturated 2-oxonanone 3 …
Number of citations: 59 www.sciencedirect.com
J Jeyasree - Indian Journal Of Natural Sciences International … - Citeseer
Peroxidases are widely believed to catalyze the last enzymatic step in the biosynthesis of lignin, the dehydrogenation of the p-coumaryl alcohols. The present study was under taken to …
Number of citations: 3 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.